molecular formula C15H13N3O5 B3846374 N-benzyl-N-methyl-3,5-dinitrobenzamide

N-benzyl-N-methyl-3,5-dinitrobenzamide

Cat. No.: B3846374
M. Wt: 315.28 g/mol
InChI Key: XBVHWZCIXWPNDQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3,5-dinitrobenzamide is an organic compound belonging to the benzamide family. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a methyl group, and two nitro groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3,5-dinitrobenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers several advantages, including low reaction times, high yields, and an eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various amine derivatives and substituted benzamides, which can be further utilized in different applications.

Scientific Research Applications

N-benzyl-N-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it has been studied for its potential to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. This inhibition can lead to the disruption of cell wall synthesis and, consequently, the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and nitro groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-N-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVHWZCIXWPNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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